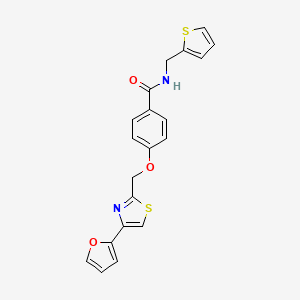
2-((1-((5-氟-2-甲氧基苯基)磺酰基)哌啶-4-基)氧基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, several studies have been conducted to investigate its mechanism of action and potential applications.
科学研究应用
癌症研究中的显像剂
2-((1-((5-氟-2-甲氧基苯基)磺酰基)哌啶-4-基)氧基)烟腈因其作为癌症研究中放射性药物的潜在用途而受到研究。具体来说,与之密切相关的化合物 [18F]DASA-23 已被开发用于通过正电子发射断层扫描 (PET) 测量丙酮酸激酶 M2 (PKM2) 的水平。PKM2 是糖酵解中的关键酶,并且优先由胶质母细胞瘤 (GBM) 细胞表达。这使其成为癌症糖酵解重新编程的重要生物标志物。[18F]DASA-23 已在首次人体研究中用于评估其在基于异常表达的 PKM2 勾画低级别 (LGG) 和高级别神经胶质瘤 (HGG) 中的潜力。研究表明,[18F]DASA-23 是一种有前途的新型显像剂,用于无创勾画这些肿瘤,为癌症诊断和治疗监测提供了新的可能性 (Patel 等人,2019).
人体生物分布和安全性评估
另一项研究重点评估了 [18F]DASA-23 在健康志愿者中的安全性、生物分布和辐射剂量学。这项研究对于建立该化合物的安全性概况和潜在的临床应用至关重要。结果表明,[18F]DASA-23 可安全用于人体评估 PKM2 水平,并且正在进行的研究评估该试剂可视化颅内恶性肿瘤的能力。这项研究提供了有关与 2-((1-((5-氟-2-甲氧基苯基)磺酰基)哌啶-4-基)氧基)烟腈相关的化合物的药代动力学和安全性的宝贵信息,为其在医学影像和诊断中的潜在应用铺平了道路 (Beinat 等人,2020).
作用机制
Mode of Action
Based on its structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of a piperidine ring and a sulfonyl group could potentially influence its binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds . The compound might affect this or similar biochemical pathways.
Pharmacokinetics
For instance, the sulfonyl group might enhance the compound’s water solubility, affecting its absorption and distribution . The piperidine ring might influence the compound’s metabolic stability .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it might influence the formation of carbon-carbon bonds in biological systems. This could potentially affect various cellular processes, including signal transduction, gene expression, and metabolic reactions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the compound’s interaction with its targets might be influenced by the pH, which could affect the ionization state of the compound and its targets . The presence of other molecules or ions might influence the compound’s binding affinity and selectivity .
属性
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-25-16-5-4-14(19)11-17(16)27(23,24)22-9-6-15(7-10-22)26-18-13(12-20)3-2-8-21-18/h2-5,8,11,15H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNWQRJWCERCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

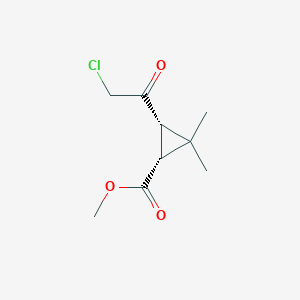
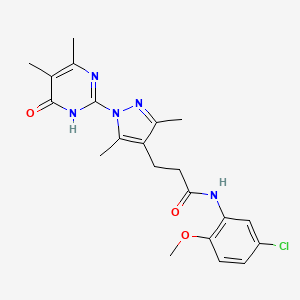
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)
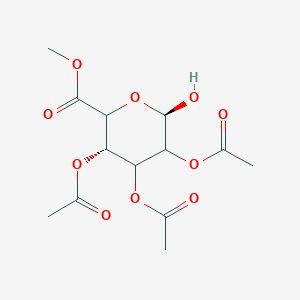

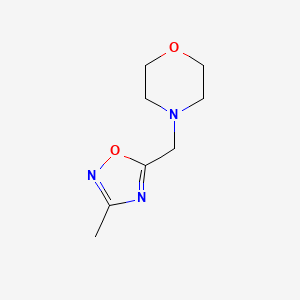

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)
![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)
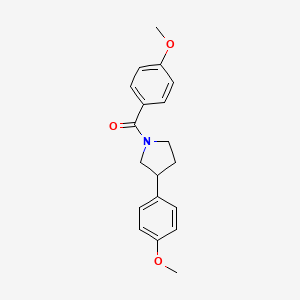
![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2406877.png)

